An In-depth Technical Guide to the Mechanism of Action of BIBP3226 TFA
An In-depth Technical Guide to the Mechanism of Action of BIBP3226 TFA
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of BIBP3226 TFA Action
BIBP3226 trifluoroacetate (B77799) (TFA) is a potent and selective non-peptide competitive antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1] It has been instrumental in elucidating the physiological roles of the NPY Y1 receptor in a variety of processes, including cardiovascular regulation, appetite, and anxiety. Furthermore, BIBP3226 exhibits antagonist activity at Neuropeptide FF (NPFF) receptors, a facet of its pharmacological profile that warrants consideration in experimental design and data interpretation.[2][3][4]
This guide provides a comprehensive overview of the mechanism of action of BIBP3226, complete with quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of BIBP3226 at various receptors as reported in the scientific literature.
Table 1: BIBP3226 Binding Affinities (Ki)
| Receptor Subtype | Species | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |
| NPY Y1 | Rat | --- | --- | 1.1 | [2][4] |
| NPY Y1 | Human | SK-N-MC | [125I]PYY | 14.9 | [5] |
| NPY Y1 | Human | CHO-K1 | Radiolabeled NPY | 0.47 ± 0.07 | [6] |
| NPY Y1 | Human | --- | 125I-labelled NPY | 7 | |
| NPY Y1 | Human | AV-12 | --- | 2315 | [5] |
| NPY Y1 | Rat | Parietal Cortex | Radiolabeled NPY | 6.8 ± 0.7 | |
| NPY Y2 | Rat | --- | --- | >1000 | |
| NPY Y4 | Rat | --- | --- | >1000 | |
| NPY Y5 | Rat | --- | --- | >1000 | |
| NPFF2 | Human | --- | --- | 79 | [2][4] |
| NPFF | Rat | --- | --- | 108 | [2][4] |
Table 2: BIBP3226 Functional Antagonist Potency
| Assay Type | Receptor/Tissue | Agonist | Potency Metric | Value | Reference |
| Ca2+ Mobilization | Human Y1 (SK-N-MC cells) | NPY | pKb | 7.5 ± 0.17 | [6] |
| cAMP Synthesis Inhibition | Human Y1 (SK-N-MC cells) | NPY | pKb | 8.2 ± 0.24 | [6] |
| Twitch Response | Rabbit Vas Deferens (Y1) | NPY | pKb | 6.98 ± 0.06 | [7] |
| Perfusion Pressure | Isolated Perfused Rat Kidney | NPY | IC50 (nM) | 26.8 ± 4.5 | [7] |
| Perfusion Pressure | Rabbit Ear Preparation | NPY | IC50 (nM) | 214 ± 30 | [7] |
| Noradrenaline Potentiation | Rat Mesenteric Bed | NPY | IC50 (nM) | 976 | [7] |
| Blood Pressure Increase | Pithed Rat | NPY | ED50 (mg/kg i.v.) | 0.11 ± 0.03 | [7] |
Signaling Pathways
Activation of the NPY Y1 receptor, a G-protein coupled receptor (GPCR), by its endogenous ligand NPY initiates a cascade of intracellular signaling events. BIBP3226, as a competitive antagonist, blocks these downstream effects by preventing NPY from binding to the receptor.
Caption: NPY Y1 Receptor Signaling Pathway and BIBP3226 Inhibition.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
In Vitro Assays
This assay quantifies the affinity of BIBP3226 for the NPY Y1 receptor by measuring its ability to displace a radiolabeled ligand.
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Materials:
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Cell membranes expressing the NPY Y1 receptor (e.g., from SK-N-MC or CHO-K1 cells).
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Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or [¹²⁵I]-NPY.
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BIBP3226 TFA.
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Non-specific binding control: High concentration of unlabeled NPY.
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Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
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Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
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Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.
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Scintillation counter.
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-
Procedure:
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Prepare serial dilutions of BIBP3226.
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In a 96-well plate, combine cell membranes, a fixed concentration of radioligand (typically at or below its Kd), and either assay buffer (total binding), non-specific binding control, or varying concentrations of BIBP3226.
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Incubate at room temperature for 60-120 minutes to reach equilibrium.
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Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
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Wash the filters multiple times with ice-cold wash buffer.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Calculate specific binding by subtracting non-specific binding from total binding.
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Determine the IC50 value of BIBP3226 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
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Caption: Experimental Workflow for Radioligand Binding Assay.
This functional assay measures the ability of BIBP3226 to inhibit NPY-induced increases in intracellular calcium.
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Materials:
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Whole cells expressing the NPY Y1 receptor (e.g., SK-N-MC).
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Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
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NPY (agonist).
-
BIBP3226 TFA.
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Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
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Fluorescence plate reader with kinetic reading capabilities.
-
-
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate.
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Load cells with the calcium-sensitive dye according to the manufacturer's protocol.
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Wash cells to remove excess dye.
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Pre-incubate cells with varying concentrations of BIBP3226 or vehicle.
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Measure baseline fluorescence.
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Add a fixed concentration of NPY (typically EC80) to the wells and immediately begin kinetic fluorescence measurements.
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Record the change in fluorescence over time.
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Determine the inhibitory effect of BIBP3226 on the NPY-induced calcium response and calculate the IC50 or pA2 value.
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This assay assesses the ability of BIBP3226 to block the NPY-mediated inhibition of adenylyl cyclase activity.
-
Materials:
-
Whole cells expressing the NPY Y1 receptor.
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Forskolin (B1673556) (adenylyl cyclase activator).
-
NPY (agonist).
-
BIBP3226 TFA.
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cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Cell lysis buffer.
-
-
Procedure:
-
Seed cells in a 96-well plate.
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Pre-treat cells with varying concentrations of BIBP3226.
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Stimulate the cells with a sub-maximal concentration of forskolin in the presence of varying concentrations of NPY.
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Lyse the cells to release intracellular cAMP.
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Measure the cAMP concentration in the cell lysates using a commercial assay kit.
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Determine the ability of BIBP3226 to reverse the NPY-induced inhibition of forskolin-stimulated cAMP production and calculate the IC50 or pA2 value.
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In Vivo Assays
These studies evaluate the effect of BIBP3226 on feeding behavior.
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Animals: Male Wistar or Sprague-Dawley rats.
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Housing: Individually housed with ad libitum access to food and water, maintained on a 12:12-h light-dark cycle.
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Procedure:
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Acclimatize animals to handling and injection procedures.
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For studies on NPY-induced feeding, animals are typically not food-deprived. For studies on fasting-induced feeding, food is removed for a specified period (e.g., 24 hours).[8]
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Administer BIBP3226 (e.g., 10.0 nmol, intracerebroventricularly, i.c.v.) or vehicle.[8]
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Five minutes after BIBP3226 administration, administer NPY (e.g., 1.0 nmol, i.c.v.) or vehicle.[8]
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Present a pre-weighed amount of standard chow or a highly palatable diet.
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Measure food intake at various time points (e.g., 30 min, 1, 2, and 4 hours) by weighing the remaining food and any spillage.[8]
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Analyze the data to determine the effect of BIBP3226 on food consumption.
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These models assess the anxiogenic-like effects of BIBP3226.
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Animals: Male Wistar rats or mice.
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Apparatus: Elevated plus-maze, a cross-shaped maze with two open and two enclosed arms, elevated from the floor.
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Procedure:
-
Administer BIBP3226 (e.g., 0.5 or 5 µg, i.c.v.) or vehicle.[2]
-
After a set time (e.g., 30 minutes), place the animal in the center of the elevated plus-maze, facing an open arm.
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Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.
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An anxiogenic-like effect is indicated by a decrease in the proportion of time spent and entries into the open arms.
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Caption: Workflow for In Vivo Anxiety Study using the Elevated Plus-Maze.
Conclusion
BIBP3226 TFA remains a cornerstone pharmacological tool for investigating the NPY Y1 receptor system. Its well-characterized mechanism of action as a competitive antagonist, coupled with its high affinity and selectivity, enables precise dissection of Y1 receptor-mediated signaling and physiology. This guide provides the foundational knowledge and methodological framework for researchers to effectively utilize BIBP3226 in their studies. Careful consideration of its dual antagonism at NPFF receptors is essential for robust experimental design and accurate interpretation of results.
References
- 1. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. BIBP3226 Datasheet DC Chemicals [dcchemicals.com]
- 5. [<sup>3</sup>H]BIBP3226 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the selective nonpeptide neuropeptide Y Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for involvement of neuropeptide Y receptors in the regulation of food intake: studies with Y1-selective antagonist BIBP3226 - PMC [pmc.ncbi.nlm.nih.gov]
